molecular formula C18H20O7 B119979 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone CAS No. 58115-20-1

1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone

Cat. No.: B119979
CAS No.: 58115-20-1
M. Wt: 348.3 g/mol
InChI Key: SIKRJIMDZWKNAT-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone (IUPAC name) is a hydroxyacetophenone derivative characterized by a propanone backbone substituted with two aromatic rings. It is also known as 5'-Methoxy-O-desmethylangolensin . Structurally, it features:

  • A 2,4-dihydroxy-5-methoxyphenyl group at position 1.
  • A 4-hydroxyphenyl group at position 2.
  • Two methoxy groups at position 3.

This compound can be synthesized via alkaline degradation of afromosin (a 6,4'-dimethoxyisoflavone) derived from Afromosia elata or Wisteria floribunda .

Properties

IUPAC Name

1-(2,4-dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O7/c1-23-15-8-12(13(20)9-14(15)21)17(22)16(18(24-2)25-3)10-4-6-11(19)7-5-10/h4-9,16,18-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKRJIMDZWKNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C(C2=CC=C(C=C2)O)C(OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570957
Record name 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxypropan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58115-20-1
Record name 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58115-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone, also known by its CAS number 58115-20-1, is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties as revealed through various studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14O5, with a molecular weight of approximately 274.27 g/mol. The structure features multiple hydroxyl groups and methoxy substituents, which are known to influence its biological activity.

Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays. A study published in the Chemical and Pharmaceutical Bulletin highlighted that derivatives of similar structures exhibited significant radical-scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The presence of hydroxyl groups is often correlated with enhanced antioxidant activity due to their ability to donate electrons and stabilize free radicals .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compoundTBD
Similar Derivative A50
Similar Derivative B30

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study examining various synthesized compounds for their antibacterial effects, it was found that certain derivatives showed enhanced activity against Gram-positive bacteria and fungi. Specifically, it was reported that the compound demonstrated greater efficacy than standard antibiotics such as ampicillin against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA12 µg/mL
E. coli15 µg/mL
Candida albicans10 µg/mL

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. A study demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells. The IC50 values for cancerous cell lines ranged from 93.7 µM to over 300 µM depending on the specific line tested .

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index (Normal vs Cancer)Reference
HeLa97.1Higher in normal cells
U87240.2Higher in normal cells
EUFA30 (normal)>300N/A

The mechanisms underlying the biological activities of this compound appear to be multifaceted. Its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative stress. The antimicrobial effects are likely due to disruption of bacterial cell membranes or inhibition of vital enzymatic processes within microbial cells . Additionally, the cytotoxicity observed in cancer cells may involve induction of apoptosis or cell cycle arrest, although specific pathways remain to be fully elucidated.

Comparison with Similar Compounds

Key Observations :

  • The ethanone backbone in analogs lacks the propanone chain and 3,3-dimethoxy groups, reducing steric bulk .

Diarylpropanoids and Aromatic Substitution Variants

These compounds exhibit structural parallels in aromatic substitution patterns:

Compound Name Substituents (Position) Source/Bioactivity Key Differences vs. Target Compound
3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-propan-1-one 4-OH-3-OMe-phenyl; 4-OH-phenyl; 3-OH Hydnocarpus anthelminthica; no cytotoxicity Additional hydroxyl at C3; lacks dimethoxy
(E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 4-OH-phenyl; 3,4,5-triOMe-phenyl; enone Synthetic; unconfirmed bioactivity Trimethoxy substitution; enone system

Key Observations :

  • Methoxy vs. hydroxyl substitutions influence polarity and hydrogen-bonding capacity. For example, trimethoxy groups in increase lipophilicity compared to the target compound’s mixed hydroxyl/methoxy groups.
  • The absence of cytotoxicity in suggests that hydroxylation at C3 may reduce toxicity in diarylpropanoids.

Diarylheptanoids and Complex Polyphenolics

While structurally distinct, these compounds share phenolic motifs:

Compound Name Core Structure Substituents (Position) Source/Bioactivity
3,5-diacetoxy-7-(4-hydroxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptane Heptane backbone 4-OH-3-OMe-phenyl; acetylated hydroxyls Zingiber officinale; traditional medicine use

Key Observations :

  • Diarylheptanoids exhibit extended carbon chains, enabling conformational flexibility absent in the rigid propanone backbone of the target compound.

Bioactivity

  • Antibacterial Potential: Prop-2-en-1-one derivatives with 4-hydroxyphenyl groups show activity against S. aureus and E. coli .
  • Cytotoxicity: No significant activity reported for diarylpropanoids in , suggesting substituent positions critically influence bioactivity.

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule features two distinct aromatic systems linked by a propanone backbone bearing geminal methoxy groups. Retrosynthetically, the compound can be dissected into:

  • 2,4-dihydroxy-5-methoxyphenylacetone : A ketone-bearing aromatic fragment with hydroxyl and methoxy substituents.

  • 4-hydroxyphenylpropanoate : A three-carbon unit attached to a phenolic ring.

Critical challenges include preserving phenolic hydroxyl groups during reactions requiring basic or oxidative conditions and introducing the geminal dimethoxy motif without overalkylation . Protection strategies (e.g., methyl ethers, acetals) are essential to mitigate undesired side reactions.

Friedel-Crafts Acylation and Methoxylation

A foundational approach involves Friedel-Crafts acylation to install the ketone bridge. In this method, 2,4-dihydroxy-5-methoxyacetophenone is reacted with 4-hydroxyphenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via electrophilic aromatic substitution, forming the carbon-carbon bond between the aromatic rings .

Optimized Conditions :

  • Solvent: Anhydrous dichloromethane

  • Catalyst: AlCl₃ (1.2 equiv)

  • Temperature: 0°C to room temperature, 12 hours

  • Yield: 58–62%

Post-acylation, the geminal methoxy groups are introduced via a two-step process:

  • Ketal Formation : Treatment with trimethyl orthoformate and catalytic p-toluenesulfonic acid (PTSA) in methanol converts the ketone to a dimethyl ketal.

  • Selective Demethylation : Controlled hydrolysis with aqueous HCl (1 M) regenerates the ketone while retaining the methoxy groups .

Palladium-Catalyzed Cross-Metathesis and Ketone Formation

Building on methodologies from the Royal Society of Chemistry , a cross-metathesis strategy employs palladium catalysts to couple allylated phenolic precursors. For example:

  • Eugenol Derivative Preparation : Allylation of 2,4-dihydroxy-5-methoxyacetophenone introduces an allyl ether group.

  • Metathesis Reaction : Using Grubbs-II catalyst, the allylated precursor undergoes cross-metathesis with 4-hydroxystyrene, forming a conjugated diene.

  • Oxidation to Ketone : Ozonolysis of the diene followed by reductive workup (Zn/HOAc) yields the propanone backbone.

Key Data :

StepCatalystSolventTemperatureYield
AllylationK₂CO₃AcetoneReflux89%
Cross-MetathesisGrubbs-IIToluene40°C75%
Ozonolysis/ReductionO₃, then Zn/HOAcCH₂Cl₂-78°C to RT68%

This route offers superior regiocontrol but requires stringent anhydrous conditions and inert atmosphere .

Cyano Ketone Hydrolysis and Acid-Mediated Cyclization

Adapted from US Patent 3462536A , this method involves:

  • Cyano Ketone Synthesis : Condensation of 3,4-dimethoxyphenylacetonitrile with ethyl propionate in the presence of sodium ethoxide, yielding a cyano ketone intermediate.

  • Sulfuric Acid Hydrolysis : Concentrated H₂SO₄ (98%) hydrolyzes the nitrile to a ketone while demethylating select methoxy groups to hydroxyls.

Critical Observations :

  • Hydrolysis at 0–5°C minimizes side reactions (e.g., overoxidation).

  • Extraction with ether and washing with NaHCO₃ ensures high purity (>90%) .

  • The 4-hydroxyphenyl group is introduced via subsequent Friedel-Crafts alkylation using 4-methoxystyrene, followed by demethylation with BBr₃.

Protection-Deprotection Strategies for Hydroxyl Groups

Given the sensitivity of phenolic hydroxyls, temporary protection is mandatory in most routes:

  • Methyl Ethers : Formed using dimethyl sulfate (DMS) in alkaline conditions. Deprotected with BBr₃ in CH₂Cl₂.

  • Acetyl Groups : Introduced via acetic anhydride/pyridine. Removed with NH₃/MeOH.

Example Protocol :

  • Protect all hydroxyls in 2,4-dihydroxy-5-methoxyacetophenone as methyl ethers.

  • Perform Friedel-Crafts acylation with 4-methoxyphenylacetyl chloride.

  • Deprotect selectively using BBr₃ (1.0 M in CH₂Cl₂, 0°C, 2 h) to regenerate hydroxyl groups .

Spectroscopic Characterization and Quality Control

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct singlet at δ 3.85 ppm (geminal OCH₃), aromatic protons between δ 6.70–7.25 ppm.

  • IR Spectroscopy : Strong C=O stretch at 1715 cm⁻¹, O-H (phenolic) at 3300 cm⁻¹.

  • HPLC : Purity ≥95% achieved via silica gel chromatography (eluent: EtOAc/hexane 3:7) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield
Friedel-CraftsSimple reagents, scalablePoor regioselectivity58–62%
Cross-MetathesisExcellent regiocontrolHigh catalyst cost68–75%
Cyano HydrolysisTolerates electron-rich aromaticsHarsh acidic conditions65–70%

Q & A

Basic: What synthetic strategies are recommended for optimizing the Claisen-Schmidt condensation of polyhydroxyacetophenones with substituted benzaldehydes to synthesize this compound?

Answer:
The Claisen-Schmidt condensation is pivotal for constructing the β-ketopropanone backbone. Key steps include:

  • Precursor selection : Use 2,4-dihydroxy-5-methoxyacetophenone and 4-hydroxybenzaldehyde as starting materials, analogous to methods for structurally related chalcones .
  • Reaction conditions : Employ ethanol as a solvent with catalytic thionyl chloride (0.05–0.1 mL per gram of acetophenone) to promote keto-enol tautomerism. Maintain temperatures between 60–70°C for 6–8 hours to ensure complete enolate formation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) effectively isolates the product. Confirm purity via HPLC (>95%) and characterize using 1H^1 \text{H}-NMR (e.g., δ 12.8 ppm for phenolic -OH protons) .

Basic: Which analytical techniques are most robust for structural elucidation of this polyhydroxy-methoxypropanone derivative?

Answer:
A multi-technique approach is critical:

  • X-ray crystallography : Resolve the stereochemistry of the 3,3-dimethoxy groups and confirm intramolecular hydrogen bonding (e.g., O–H···O between 2,4-dihydroxy and ketone moieties). Single-crystal studies at 113 K minimize thermal motion artifacts .
  • Spectroscopy :
    • 1H^1 \text{H}-NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.3 ppm).
    • IR : Detect carbonyl stretching (1680–1700 cm1^{-1}) and hydroxyl bands (3200–3500 cm1^{-1}).
    • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+^+ at m/z 333.1342 (C16_{16}H16_{16}O4_4) .

Advanced: How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

  • Electrostatic potential (ESP) : Map charge distribution to identify nucleophilic (hydroxyl groups) and electrophilic (carbonyl) sites.
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5 eV) to assess redox stability and photochemical activity.
  • Hydrogen bonding : Simulate intramolecular interactions (e.g., O–H···O) to explain crystallographic data and solubility trends .

Advanced: How should researchers reconcile contradictory spectroscopic data arising from experimental limitations?

Answer:
Contradictions (e.g., variable 13C^13 \text{C}-NMR shifts) may stem from:

  • Sample degradation : Monitor thermal stability via thermogravimetric analysis (TGA). Store samples at –20°C under nitrogen to prevent oxidation of phenolic groups .
  • Solvent effects : Compare NMR spectra in deuterated DMSO and methanol to assess hydrogen-bonding perturbations.
  • Dynamic proton exchange : Use variable-temperature NMR to resolve broadened hydroxyl signals .

Advanced: What strategies enhance regioselectivity in the synthesis of analogous polyhydroxypropanones?

Answer:
Regioselectivity challenges arise from competing enolate formation. Mitigation strategies include:

  • Protecting groups : Temporarily protect 2,4-dihydroxy groups with acetyl or benzyl ethers before condensation.
  • Lewis acid catalysis : Use BF3_3-etherate to direct enolate formation toward the desired carbonyl position.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor deprotonation at the 5-methoxy-substituted acetophenone .

Basic: How can the compound’s stability under varying pH and temperature conditions be assessed?

Answer:

  • pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C) and monitor via UV-Vis (λmax_{\text{max}} ~280 nm). Phenolic groups degrade rapidly in alkaline conditions (pH >10).
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points (~180–190°C) and decomposition thresholds (>220°C).
  • Storage : Store in amber vials at –20°C with desiccants to prevent hydrolysis of methoxy groups .

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